molecular formula C16H13AsN2NaO10S2 B213161 Thorin CAS No. 3688-92-4

Thorin

Cat. No.: B213161
CAS No.: 3688-92-4
M. Wt: 555.3 g/mol
InChI Key: BQHMQMBPKTURCE-UHFFFAOYSA-N
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Description

Thorin, also known as this compound, is a useful research compound. Its molecular formula is C16H13AsN2NaO10S2 and its molecular weight is 555.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chromatographic Indicator and Analysis Thorin has been investigated for its application as a chromatographic indicator for various barium salts. It is useful in column, paper, and thin-layer chromatography, particularly for the quantitative analysis in paper chromatography of carbohydrate compounds convertible to barium salts (Pasika & West, 1971).

2. Spectrophotometric Determination of Thorium this compound is extensively employed as a reagent for the spectrophotometric determination of thorium, with studies focusing on the reaction between this compound and thorium and examining properties of the complexes involved (Byrd & Banks, 1953).

3. Chromogenic Agent for Indium this compound has been proposed as a chromogenic agent for indium, with established optimal conditions for color development and a described sensitive and precise absorptiometric method (Mottola, 1964).

4. Enhanced Spectrophotometric Method for Thorium A more sensitive spectrophotometric method using this compound as a chromogenic reagent in the presence of cetylpyridinium chloride in perchloric acid has been developed for the determination of thorium. This method shows a significant bathochromic shift, enhanced determination range, and reduced interference from other substances (Khan et al., 2014).

5. Spectrophotometric Study of the Beryllium-Thorin Complex The formation of a 1:1 complex at pH 12 between beryllium and purified this compound has been spectrophotometrically studied. This study has applications in the determination of beryllium in various alloys (Athavale et al., 1961).

6. Adsorption of this compound from Radioactive Waste Solutions Activated carbon has been used for the adsorption of this compound from radioactive waste solutions. This study shows the effectiveness of activated carbon in adsorbing this compound under various conditions and is significant for environmental cleanup (Ahmed et al., 2017).

7. Optical Chemical Sensor for Thorium Determination A selective method for determining thorium (IV) using an optical sensor with this compound immobilized on a triacetylcellulose polymer has been described. This sensor is applicable for thorium determination in various samples and exhibits good selectivity (Rastegarzadeh et al., 2010).

8. Trace Measurements of Beryllium A sensitive electrochemical stripping procedure for ultratrace measurements of beryllium, involving the adsorption of the beryllium-thorin complex onto a stationary mercury electrode, has been developed. This method is significant in environmental monitoring and analysis (Wang & Tian, 1992).

9. Prehospital Blood Transfusion Programs While not directly related to this compound, the Trauma and Hemostasis Oxygenation Research (THOR) network has contributed significantly to improving patient outcomes in trauma-related hemorrhagic shock. This network, through its annual meetings, has facilitated the exchange of ideas and experiences in transfusion, blood banking, military medicine, and trauma surgery (Zielinski et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Thorin involves the condensation of 2,4-dihydroxybenzaldehyde with 4-aminophenol followed by oxidation to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "4-aminophenol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenol in ethanol.", "Step 2: Add sodium acetate and acetic anhydride to the solution and heat to reflux for 2 hours.", "Step 3: Cool the reaction mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in hot water and add hydrogen peroxide and sulfuric acid.", "Step 5: Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Recrystallize the product from hot water to obtain Thorin." ] }

CAS No.

3688-92-4

Molecular Formula

C16H13AsN2NaO10S2

Molecular Weight

555.3 g/mol

IUPAC Name

disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);

InChI Key

BQHMQMBPKTURCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na]

3688-92-4

Pictograms

Acute Toxic; Environmental Hazard

Related CAS

53669-45-7

Synonyms

thorin
thoron (reagent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thorin interact with proteins?

A1: In acidic solutions, this compound forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to this compound's electrochemical properties, suggesting the complex itself is electrochemically inactive. []

Q2: What is the binding affinity of this compound to proteins?

A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (this compound:HSA). [] The association constant for this compound-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.

Q4: What are the spectroscopic properties of this compound?

A4: In solution, the this compound-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the this compound-Aluminum complex shows maximum absorbance at 526 nm. [, ]

Q5: How does pH affect this compound's interaction with proteins?

A5: this compound's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]

Q6: What are the primary applications of this compound in analytical chemistry?

A7: this compound is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []

Q7: Can you elaborate on the use of this compound in protein determination?

A8: this compound binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []

Q8: Are there any electrochemical applications of this compound?

A9: Yes, this compound's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in this compound's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []

Q9: Has this compound been used in environmental analysis?

A10: While the provided abstracts primarily focus on biochemical and analytical applications of this compound, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.

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